Bienvenue dans la boutique en ligne BenchChem!

LDC4297

CDK7 inhibitor Kinase Selectivity IC50

LDC4297 is the benchmark non-covalent CDK7 inhibitor, delivering sub-nanomolar potency (IC₅₀ 0.13 nM) and >75‑fold selectivity over other CDKs. Unlike covalent inhibitors (e.g., THZ1), its distinct pyrazolotriazine scaffold and reversible binding enable precise transcriptional and cell-cycle interrogation without confounding off‑target effects. With 97.7% oral bioavailability in mice and validated broad‑spectrum antiviral activity (HSV‑1, VZV, EBV), it is the definitive tool for in vivo host‑directed antiviral and oncology studies. Choose LDC4297 for unmatched selectivity, proven pharmacokinetics, and reproducible experimental outcomes.

Molecular Formula C23H28N8O
Molecular Weight 432.5 g/mol
Cat. No. B608500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDC4297
SynonymsLDC4297;  LDC-4297;  LDC 4297;  LCD044297;  LCD-044297;  LCD 044297.
Molecular FormulaC23H28N8O
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5
InChIInChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29)
InChIKeyLSGRZENCFIIHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LDC4297: A Non-Covalent CDK7 Inhibitor with Validated Nanomolar Potency and Kinome-Wide Selectivity


LDC4297 is a small molecule belonging to the pyrazolotriazine class that functions as a potent and selective, non-covalent inhibitor of cyclin-dependent kinase 7 (CDK7) [1]. Its mechanism of action involves blocking ATP binding to CDK7, a master kinase that regulates both cell cycle progression and gene transcription [2]. This dual regulatory role makes CDK7 an attractive target for antiviral and anticancer drug development. LDC4297 is characterized by an extremely high affinity for CDK7, with an IC50 value in the sub-nanomolar range , and a comprehensive kinase selectivity profile established through screening against a large panel of kinases [1].

Why LDC4297 is Not Interchangeable with Other CDK7 Inhibitors


Generic substitution among CDK7 inhibitors is not scientifically valid due to profound differences in their chemical scaffolds, binding modes (non-covalent vs. covalent), kinase selectivity profiles, and resulting biological functions [1]. For example, LDC4297, a non-covalent pyrazolotriazine, demonstrates a distinct selectivity and potency profile compared to covalent inhibitors like THZ1 or YKL-5-124 [1]. Even among other non-covalent inhibitors, subtle structural variations can lead to significant differences in oral bioavailability and target engagement in vivo. The specific quantitative evidence below illustrates why LDC4297‘s particular combination of sub-nanomolar potency, high selectivity over a wide kinome panel, and validated oral pharmacokinetics in animal models makes it a uniquely suitable choice for specific research applications and cannot be replaced by another tool compound without compromising experimental outcomes .

Quantitative Differentiation Guide for LDC4297 vs. Other CDK7 Inhibitors


LDC4297 Exhibits Sub-Nanomolar Potency and Superior CDK-Family Selectivity Compared to First-Generation Tool Compounds

LDC4297 demonstrates a significantly higher degree of selectivity within the CDK family than earlier tool compounds like BS-181 [1]. It inhibits CDK7 with an IC50 of 0.13 ± 0.06 nM, while its activity against other CDKs (CDK1, CDK2, CDK4, CDK6, CDK9) is in the range of 10 to 10,000 nM . This translates to a >75-fold window over the next most potently inhibited CDKs (CDK1 and CDK2, with IC50s of 53.7 nM and 6.4 nM, respectively) [2].

CDK7 inhibitor Kinase Selectivity IC50

LDC4297 Demonstrates Validated Oral Bioavailability in Mouse Models, a Differentiating Feature for In Vivo Studies

LDC4297 exhibits promising oral bioavailability, a crucial attribute for in vivo efficacy studies that is not uniformly present among CDK7 inhibitors. A single oral dose of 100 mg/kg in CD1 mice resulted in a high peak plasma concentration (Cmax) of 1,297.6 ng/mL achieved within 0.5 hours (Tmax) and an oral bioavailability of 97.7% . The compound had a half-life (t1/2) of 1.6 hours and remained detectable in plasma for at least 8 hours post-administration [1].

Oral Bioavailability Pharmacokinetics In Vivo

LDC4297 Blocks HCMV Replication at the Immediate-Early Stage, a Unique Mechanistic Signature

LDC4297 demonstrates a unique antiviral mechanism against human cytomegalovirus (HCMV) compared to standard-of-care drugs. It inhibits HCMV replication in primary human fibroblasts with an EC50 of 24.5 ± 1.3 nM [1]. Crucially, inhibition occurs at the immediate-early (IE) stage of viral gene expression, a step prior to viral DNA synthesis. This contrasts with approved antiherpesviral drugs like ganciclovir, which primarily target the later stage of viral DNA polymerase activity [1]. This effect is mediated by interference with HCMV-driven inactivation of the retinoblastoma protein (Rb) .

Antiviral HCMV Mechanism of Action

LDC4297 Exhibits Broad-Spectrum Antiviral Activity Against Multiple Virus Families

Beyond its potent anti-HCMV activity, LDC4297 demonstrates broad-spectrum antiviral efficacy against a range of clinically relevant herpesviruses and other viruses. It potently inhibits HSV-1 and VZV replication with EC50 values of 0.02 µM and 0.06 µM, respectively [1]. It also shows intermediate to low efficacy against HSV-2 and EBV (EC50s of 0.27 µM and 1.21 µM, respectively) [2].

Broad-Spectrum Antiviral HSV VZV

Primary Research Applications for LDC4297 Based on Evidence-Based Differentiation


In Vivo Proof-of-Concept Studies for Host-Directed Antiviral Therapy

The combination of validated oral bioavailability (97.7% in mice) and a unique antiviral mechanism targeting the immediate-early phase of viral replication makes LDC4297 an ideal compound for in vivo studies . Researchers can utilize this compound to explore the therapeutic potential of targeting host CDK7 for treating HCMV and other herpesvirus infections in animal models, circumventing the limitations of current antiviral therapies [1].

Investigating the Transcriptional Addiction of Cancer Cells

The high selectivity of LDC4297 for CDK7 (>75-fold over other CDKs) allows for precise interrogation of CDK7‘s specific role in transcription and cell cycle control without confounding off-target effects [2]. This is particularly valuable in studying cancers, such as pancreatic ductal adenocarcinoma (PDAC), where CDK7 is implicated in driving tumorigenic gene expression programs. The compound‘s ability to induce cell line-specific effects provides a tool for understanding differential sensitivity and mechanisms of resistance [3].

Kinase Selectivity Profiling and Tool Compound Development

LDC4297 serves as a benchmark non-covalent CDK7 inhibitor for kinase selectivity profiling. Its activity against a panel of >330 kinases is well-documented, establishing a clear selectivity baseline [4]. This profile makes it a useful comparator for evaluating the selectivity of novel CDK7 inhibitors. Furthermore, its chemical scaffold has been used as a starting point for the development of novel, covalently-binding CDK7-directed warheads [5].

Broad-Spectrum Antiviral Discovery and Host-Virus Interaction Studies

With its potent and broad activity against multiple herpesviruses (e.g., HSV-1, VZV, EBV) and other virus families, LDC4297 is a powerful tool for discovering and validating host targets essential for viral replication [6]. Its activity against both alpha- and gammaherpesviruses, as well as adenoviruses, enables researchers to study common host pathways exploited by diverse viruses, offering a pathway to developing broad-spectrum host-directed antiviral agents [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDC4297

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.